molecular formula C14H11ClO2 B373671 (3-Chloro-4-methoxyphenyl)-phenylmethanone CAS No. 10547-61-2

(3-Chloro-4-methoxyphenyl)-phenylmethanone

Cat. No.: B373671
CAS No.: 10547-61-2
M. Wt: 246.69g/mol
InChI Key: IGNLOYXQTDSIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-methoxyphenyl)-phenylmethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a 3-chloro-4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methoxyphenyl)-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:

    Reaction Setup: Combine (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride in a suitable solvent, such as dichloromethane.

    Catalysis: Add aluminum chloride to the reaction mixture to initiate the Friedel-Crafts acylation.

    Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.

    Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (3-chloro-4-methoxyphenyl)benzoic acid.

    Reduction: Formation of (3-chloro-4-methoxyphenyl)(phenyl)methanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-methoxyphenyl)-phenylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the methoxy group.

    (4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the chloro group.

    (3-Chloro-4-hydroxyphenyl)(phenyl)methanone: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

(3-Chloro-4-methoxyphenyl)-phenylmethanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

10547-61-2

Molecular Formula

C14H11ClO2

Molecular Weight

246.69g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11ClO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

IGNLOYXQTDSIAQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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